2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S2.ClH/c1-22(2)7-8-23(17(24)10-9-13(19)27-16(10)20)18-21-14-11(25-3)5-6-12(26-4)15(14)28-18;/h5-6,9H,7-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYGLFMBZOZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a thiophene ring and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties. The presence of dichloro and dimethoxy substituents further enhances its biological profile.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole ring, introduction of methoxy groups, and the final assembly of the thiophene carboxamide structure.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds bearing thiazole structures have shown significant antibacterial and antifungal activity against various pathogens, including multidrug-resistant strains .
- Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways, potentially modulating cellular processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimal inhibitory concentrations (MICs) were determined using standardized methods, revealing promising candidates for further development as antimicrobial agents .
Anticancer Studies
In vitro studies have assessed the anticancer potential of 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride against various cancer cell lines. Notably, it exhibited significant cytotoxicity against MCF-7 and Caco-2 cell lines, indicating its potential as an anticancer therapeutic agent. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole and thiophene moieties could enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,7-Dimethoxybenzo[d]thiazole | Similar thiazole structure | Anticancer activity |
| N,N-Dimethylthiophene-3-carboxamide | Similar thiophene structure | Antimicrobial properties |
| 5-Chloro-thiophene carboxamide | Contains chlorine substitution | Inhibitory effects on enzymes |
The unique arrangement of halogenated and methoxy-substituted groups in 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride may confer distinct biological activities compared to structurally similar compounds.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its diverse biological activities, which include:
- Anticancer Activity : Research indicates that compounds with similar structures to 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride exhibit potential anticancer properties. The presence of the benzo[d]thiazole moiety is believed to enhance its interaction with cancer cell targets, potentially leading to apoptosis in tumor cells.
- Antimicrobial Properties : The compound's thiophene ring is known for its antimicrobial activity. Studies suggest that derivatives of thiophene can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This could be beneficial in drug design aimed at diseases where enzyme regulation is crucial, such as in metabolic disorders or cancer.
Material Sciences
In addition to its pharmacological applications, 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride has potential uses in material sciences:
- Photoelectric Materials : Thiophene derivatives are recognized for their utility in organic electronics and photovoltaic applications. The unique electronic properties of this compound could be harnessed for developing organic semiconductors or solar cells .
Summary of Biological Activities
The following table summarizes the biological activities associated with 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride:
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells through targeted interactions. |
| Antimicrobial | Inhibits growth of bacteria and fungi; potential for new antimicrobial agents. |
| Enzyme Inhibition | Modulates enzyme activity relevant to disease pathways. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and mechanism of action of this compound:
- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
- Antimicrobial Activity Evaluation : A comparative study highlighted the antimicrobial properties of various thiophene derivatives, including this compound, showing significant inhibition against Gram-positive and Gram-negative bacteria.
- Material Science Research : Investigations into the electronic properties of thiophene-based compounds revealed that 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride could serve as an effective component in organic photovoltaic devices due to its favorable charge transport characteristics .
Comparison with Similar Compounds
Structural Comparison of Heterocyclic Cores and Substituents
The target compound’s benzothiazole core distinguishes it from structurally related heterocycles in the literature (Table 1).
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Cores: The benzothiazole in the target compound contrasts with thiadiazole (), triazole (), and thiazole () cores.
- Substituent Effects : The 4,7-dimethoxy groups on the benzothiazole provide electron-donating effects, contrasting with electron-withdrawing carbonitrile substituents in ’s thiadiazole derivatives. The dichlorothiophene in the target compound increases lipophilicity compared to fluorine-containing analogs (e.g., 2,4-difluorophenyl in ) .
Physicochemical and Spectroscopic Properties
- Lipophilicity: The dichlorothiophene and dimethylaminoethyl groups in the target compound enhance lipophilicity compared to fluorinated triazoles () and polar carbamates () .
- IR Spectroscopy : The target’s carboxamide C=O stretch (~1660 cm⁻¹) aligns with hydrazinecarbothioamides in , but lacks C=S bands (~1250 cm⁻¹) seen in triazole thiones .
- NMR: Aromatic protons in the dimethoxybenzothiazole (δ ~6.5–7.5 ppm) and dichlorothiophene (δ ~7.0–7.8 ppm) would differ from di-p-tolylaminophenyl signals (δ ~7.2–7.9 ppm) in .
Inferred Bioactivity
While direct biological data for the target compound is unavailable, structural analogs suggest:
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core. Key steps include:
- Coupling reactions : Reacting 4,7-dimethoxybenzo[d]thiazol-2-amine with a thiophene-3-carboxamide derivative under nucleophilic substitution conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are used to enhance reactivity .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often employed to accelerate reaction rates while avoiding decomposition .
- Catalysts : Triethylamine or acetic acid may be added to facilitate deprotonation or neutralize byproducts .
Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate formation and confirm completion of each step .
Basic: Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy identify proton environments and carbon frameworks, verifying substituent positions (e.g., dimethylaminoethyl and dichlorothiophene groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns (e.g., chlorine atoms) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by separating unreacted precursors or side products .
Basic: How can reaction progress be tracked in real time?
- TLC with UV visualization : Non-destructive monitoring of intermediates using silica plates and solvent systems like ethyl acetate/hexane .
- In-situ IR spectroscopy : Detects functional group transformations (e.g., disappearance of isocyanate peaks at ~2100 cm⁻¹) .
Advanced: How can synthetic yields be improved while minimizing side products?
- Solvent optimization : Replace DMF with acetonitrile for faster kinetics in nucleophilic substitutions .
- Stoichiometric adjustments : Use a 10–20% molar excess of the benzo[d]thiazole precursor to drive reactions to completion .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) reduces thermal degradation of sensitive intermediates .
Data Contradiction Example : If NMR shows unexpected peaks, repeat the reaction with stricter anhydrous conditions to exclude hydrolysis byproducts .
Advanced: How to resolve discrepancies in spectral data during characterization?
- Comparative analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen bonding patterns in the hydrochloride salt form .
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in complex aromatic regions .
Advanced: What strategies assess the compound’s stability under physiological conditions?
- Hydrolysis studies : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C and analyze degradation products via HPLC .
- Oxidative stress testing : Expose to hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .
Advanced: How can computational modeling predict biological target interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the benzo[d]thiazole moiety’s affinity for ATP-binding pockets .
- MD simulations : Analyze conformational flexibility of the dimethylaminoethyl group to optimize pharmacokinetic properties .
Advanced: What methodologies evaluate the compound’s environmental impact?
- Biodegradation assays : Measure half-life in soil/water systems using LC-MS to track persistence .
- Ecotoxicology screening : Test acute toxicity in Daphnia magna or algae to assess ecological risks .
- Partition coefficient (Log P) : Determine octanol-water distribution to model bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
